molecular formula C6H7NOS B1419497 4-Ethylthiazole-2-carbaldehyde CAS No. 211943-05-4

4-Ethylthiazole-2-carbaldehyde

Cat. No. B1419497
CAS RN: 211943-05-4
M. Wt: 141.19 g/mol
InChI Key: JDGBKOBUBCHSGF-UHFFFAOYSA-N
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Description

4-Ethylthiazole-2-carbaldehyde (4-ETC) is a volatile organic compound with a molecular formula of C6H7NOS . It has an average mass of 141.191 Da and a monoisotopic mass of 141.024841 Da .


Synthesis Analysis

The synthesis of thiazole derivatives, including 4-ETC, has been the subject of various studies . For instance, one study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency . Another study discussed the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-ETC can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .

Scientific Research Applications

Antioxidant Applications

4-Ethylthiazole-2-carbaldehyde: and its derivatives have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders. The thiazole ring, a common structure in these compounds, has been associated with significant antioxidant activity, which is beneficial in pharmaceutical research and development .

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives make them candidates for the development of new pain management drugs. Research has shown that modifications to the thiazole ring can result in compounds with enhanced analgesic and anti-inflammatory activities, which are essential for treating conditions like arthritis and neuropathic pain .

Antimicrobial and Antifungal Applications

Thiazole derivatives, including 4-Ethylthiazole-2-carbaldehyde , have been explored for their antimicrobial and antifungal capabilities. These compounds can serve as the basis for developing new antibiotics and antifungals, addressing the growing concern of antibiotic resistance. Their effectiveness against a range of bacteria and fungi makes them valuable in the medical field .

Antitumor and Cytotoxic Applications

Some thiazole derivatives exhibit antitumor and cytotoxic activities, making them potential candidates for cancer treatment. They have been tested on various human tumor cell lines, and certain derivatives have shown potent effects against cancers such as prostate cancer. This research is pivotal for the ongoing battle against cancer .

Neuroprotective Applications

Neuroprotection is an important area of research, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Thiazole compounds have shown promise in protecting neuronal cells from damage, which could lead to new treatments for these debilitating conditions .

Antiviral Applications

The antiviral properties of thiazole derivatives are another area of significant interest. With the constant threat of viral epidemics, these compounds could be the key to new antiviral drugs. Their ability to inhibit viral replication is particularly valuable in the pharmaceutical industry .

properties

IUPAC Name

4-ethyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-5-4-9-6(3-8)7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBKOBUBCHSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665426
Record name 4-Ethyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylthiazole-2-carbaldehyde

CAS RN

211943-05-4
Record name 4-Ethyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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